molecular formula C16H25FN2O3 B13355381 tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate

tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate

Cat. No.: B13355381
M. Wt: 312.38 g/mol
InChI Key: RQBLNMGEIXGIGR-WDEREUQCSA-N
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Description

tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its complex structure, which includes a tert-butyl group, a fluorophenoxy moiety, and an aminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. Common synthetic routes may include:

    Protection of Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions.

    Coupling Reaction: The protected amino group is then coupled with a fluorophenoxypropyl intermediate using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of specific molecular pathways and mechanisms.

Medicine

In medicine, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate may have potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system or immune response.

Industry

In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-chlorophenoxy)propyl)carbamate
  • tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-bromophenoxy)propyl)carbamate
  • tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-methylphenoxy)propyl)carbamate

Uniqueness

tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is unique due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents.

Conclusion

tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C16H25FN2O3

Molecular Weight

312.38 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-[2-[(1R)-1-aminoethyl]-4-fluorophenoxy]propyl]carbamate

InChI

InChI=1S/C16H25FN2O3/c1-10(9-19-15(20)22-16(3,4)5)21-14-7-6-12(17)8-13(14)11(2)18/h6-8,10-11H,9,18H2,1-5H3,(H,19,20)/t10-,11+/m0/s1

InChI Key

RQBLNMGEIXGIGR-WDEREUQCSA-N

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)[C@@H](C)N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)C(C)N

Origin of Product

United States

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